![molecular formula C16H24BClN2O4 B6416317 Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester CAS No. 2096339-28-3](/img/structure/B6416317.png)
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester (Boc-2-ACPP) is an important reagent in organic synthesis and medicinal chemistry. It is a boronic acid derivative that has been widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dye intermediates. Boc-2-ACPP is a versatile reagent that can be used in many different synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. Boc-2-ACPP is also used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, Boc-2-ACPP can be used in the synthesis of peptides and proteins by forming amide bonds.
Mechanism of Action
The mechanism of action of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is based on its ability to form amide bonds. This compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. This compound can also react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can react with amines to form amide bonds, which can be used to synthesize peptides and proteins. It is also known that this compound can react with aldehydes and ketones to form boronic esters, which can be used in the synthesis of various heterocyclic compounds.
Advantages and Limitations for Lab Experiments
The main advantage of Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is its versatility. This compound can be used in a variety of synthetic processes, including Suzuki-Miyaura cross-coupling, palladium-catalyzed Heck reactions, and direct boronation. It can also be used in the synthesis of peptides and proteins by forming amide bonds. The main limitation of this compound is its sensitivity to moisture. This compound is hygroscopic and should be stored in a dry environment.
Future Directions
The potential future directions for Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester research include the development of new synthetic methods using this compound, the development of new pharmaceuticals and agrochemicals using this compound, and the development of new dye intermediates using this compound. Additionally, further research into the biochemical and physiological effects of this compound is needed to better understand its potential applications. Finally, further research into the stability of this compound is needed to better understand its shelf life and storage requirements.
Synthesis Methods
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester can be synthesized by a two-step process. In the first step, 2-amino-5-chloropyridine is reacted with boronic acid in the presence of a base such as potassium carbonate. This reaction produces the boronic ester, which is then reacted with pinacol in the presence of a base such as sodium hydroxide. This reaction produces this compound.
Scientific Research Applications
Boc-2-Amino-5-chloropyridine-3-boronic acid pinacol ester is a versatile reagent that has been used in a variety of scientific research applications. It has been used in the synthesis of peptides and proteins by forming amide bonds. This compound has also been used in the synthesis of various heterocyclic compounds, such as pyridines and pyrazines. In addition, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and dye intermediates.
properties
IUPAC Name |
tert-butyl N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSMLQJJBUDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.